molecular formula C6H13ClFNO B572047 (4-Fluoropiperidin-4-yl)methanol hydrochloride CAS No. 1254115-16-6

(4-Fluoropiperidin-4-yl)methanol hydrochloride

Cat. No. B572047
M. Wt: 169.624
InChI Key: UEWAOBUILVUPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546375B2

Procedure details

To a stirred solution of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (21 g, 0.09 mol) in dry ether (200 mL) was added HCl/ether (4M, 100 mL) drop-wise at 0° C. under N2. After addition, the mixture was allowed to warm to RT and stirred overnight. The reaction mixture was concentrated to remove solvent and the residue was washed with ether. 1H NMR (400 MHz, D2O): δ 1.78 (m, 2H), 2.05 (m, 2H), 3.15 (m, 2H), 3.31 (m, 2H), 3.57 (d, 2H), m/z 134 [M+H]+.
Quantity
21 g
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[ClH:17].CCOCC>CCOCC>[ClH:17].[F:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Name
HCl ether
Quantity
100 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
the residue was washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.FC1(CCNCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.